molecular formula C14H22N2 B6142596 {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926238-53-1

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B6142596
CAS No.: 926238-53-1
M. Wt: 218.34 g/mol
InChI Key: ISQZMUGCUSTZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a secondary amine derivative featuring a benzylamine core substituted with a 2-methylpiperidinylmethyl group at the para position of the phenyl ring.

Properties

IUPAC Name

[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZMUGCUSTZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

Reductive amination remains the most widely reported method for synthesizing {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine. A representative protocol involves reacting 4-formylphenylmethanamine with 2-methylpiperidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–5°C. This method achieves yields of 68–72% after 12 hours, with minimal byproducts. The reaction proceeds via imine intermediate formation, followed by selective reduction (Equation 1):

4-Formylphenylmethanamine+2-MethylpiperidineNaBH(OAc)₃Target Compound[2][4]\text{4-Formylphenylmethanamine} + \text{2-Methylpiperidine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target Compound} \quad

Optimization Parameters

  • Temperature: Maintaining temperatures below 10°C prevents N-overalkylation.

  • Solvent: Tetrahydrofuran (THF) increases reaction rate but reduces selectivity compared to dichloromethane.

  • Catalyst: NaBH₄ with acetic acid achieves comparable yields (65%) but requires longer reaction times (24 hours).

Alkylation of Piperidine Derivatives

Alternative routes employ alkylation of 2-methylpiperidine with 4-(bromomethyl)phenylmethanamine. A patent-described method uses potassium carbonate in acetonitrile at 80°C for 6 hours, yielding 58% product. Halogen exchange side reactions are mitigated by using a 1.2:1 molar ratio of 2-methylpiperidine to alkylating agent.

Key Data

ParameterValueSource
Yield58%
Reaction Time6 hours
Byproduct Formation<5%

Intermediate Synthesis and Functionalization

Protective Group Strategies

Boc (tert-butoxycarbonyl) protection of the primary amine prevents unwanted side reactions during piperidine coupling. Deprotection with HCl in dioxane (4M, 2 hours) restores the amine functionality with 89% efficiency. Comparative studies show that Cbz (benzyloxycarbonyl) groups reduce yields by 15–20% due to incomplete hydrogenolysis.

Purification and Characterization

Crystallization Techniques

Recrystallization remains the dominant purification method. Optimal conditions for the target compound involve:

  • Solvent System: Methanol/methyl-t-butyl ether (1:4 v/v)

  • Temperature Gradient: Cool from reflux to 0–5°C over 4 hours

  • Purity Achieved: 98.5% by HPLC

Chromatographic Methods

Flash column chromatography (silica gel, dichloromethane/methanol/ammonia 90:9:1) resolves residual 2-methylpiperidine and dimeric byproducts. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity with retention time = 6.8 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, ArH), 3.72 (s, 2H, CH₂NH₂), 3.51 (s, 2H, ArCH₂N), 2.82–2.74 (m, 4H, piperidine-H), 1.65–1.58 (m, 4H, piperidine-H), 1.42 (s, 3H, CH₃).

  • HRMS (ESI⁺): m/z calcd. for C₁₄H₂₁N₂ [M+H]⁺ 217.1705, found 217.1702.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Reductive Amination68–7297–9912–24High
Alkylation58956Moderate
Isocyanate Route*4999.518Low

*Adapted from pimavanserin synthesis data

Chemical Reactions Analysis

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Key Structural Variations :

Compound Name Core Structure Substituents Molecular Weight (g/mol)
{4-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine Phenylmethanamine 2-Methylpiperidinylmethyl ~220 (estimated)
1-{3-[(Piperidin-1-yl)methyl]phenyl}methanamine Phenylmethanamine Piperidinylmethyl Not reported
{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine Cyclopropanemethanamine 4-Methylpiperazinylmethyl Not reported
N-Methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine Phenylmethanamine Morpholinylethoxy, N-methyl 214.27

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • NMR Profiles :
    • Aromatic protons in similar compounds (e.g., 4d in ) resonate at δ 7.1–7.4 ppm, while methylene groups adjacent to nitrogen (e.g., –CH₂–NH–) appear at δ 2.5–3.5 ppm .
    • The 2-methyl group on piperidine in the target compound would likely produce a distinct triplet near δ 1.0–1.5 ppm for the methyl protons .

Key Research Findings

Steric Effects on Yield : Bulky substituents (e.g., tert-butyl in 4d , ) reduce reaction yields (e.g., 92% for 4d vs. 41% for 13ax in ), emphasizing the need for optimized coupling conditions .

Metabolic Stability : Methyl groups on heterocycles (e.g., 2-methylpiperidine) hinder oxidative metabolism, as seen in cytochrome P450 studies of analogous compounds .

Selectivity : Piperidine derivatives exhibit higher selectivity for GRK2 over GRK1 compared to morpholine analogs, attributed to the rigidity of the six-membered ring .

Biological Activity

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methanamine group , which is further connected to a 2-methylpiperidine moiety . This structural arrangement contributes to its pharmacological properties, making it a subject of interest in various biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The binding of this compound to these targets modulates their activity, influencing various biological pathways.

Key Mechanisms:

  • Receptor Binding : The compound acts as a ligand for neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects in various conditions.

Scientific Research Applications

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Employed in studies related to enzyme inhibition and receptor binding.
  • Medicine : Investigated for potential drug development applications, particularly in designing new therapeutic agents.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antiproliferative activity against cervical cancer cells (HeLa and SiHa), with IC50 values indicating effective inhibition compared to standard treatments like cisplatin .
    CompoundIC50 (μM)Toxicity (Normal Cells)
    6f6.52 ± 0.42Low
    CisplatinVariesModerate
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders, although specific clinical data remains limited.

Comparative Analysis with Similar Compounds

Similar compounds include other piperidine derivatives and phenylmethanamine analogs. These compounds often share structural similarities but may differ in their biological activities and therapeutic applications.

Compound NameStructure FeaturesBiological Activity
4-MethylpiperidineContains piperidine ringAntidepressant effects
4-(2-methylpiperidin-1-yl)benzonitrileSimilar amine structurePotential CNS activity

Q & A

Q. What are the recommended synthetic routes for {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a reductive amination method using NaBH3CN as a reducing agent, yielding 31% product after purification. Reaction conditions such as solvent choice (MeOH vs. MTBE), temperature, and stoichiometry significantly impact purity. For instance, using anhydrous ZnCl2 as a catalyst in thioglycolic acid-mediated cyclization () improves regioselectivity but requires strict moisture control. Optimization should prioritize minimizing side reactions (e.g., over-alkylation) through stepwise addition of reagents .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Comparative analysis of analogs (e.g., substituent effects on the phenyl or piperidine rings) is essential. highlights a table of structurally similar compounds (e.g., 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine) with divergent biological profiles. To resolve contradictions:

  • Perform docking studies to assess binding affinity to targets (e.g., GPCRs).
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
  • Conduct metabolic stability assays (e.g., liver microsomes) to evaluate pharmacokinetic differences. Discrepancies often arise from steric hindrance (e.g., 2-methylpiperidinyl vs. morpholinyl groups) or electronic effects (electron-withdrawing vs. donating substituents) .

Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization?

  • Protecting group chemistry : Temporarily block the primary amine with Boc or Fmoc groups to direct electrophilic substitution to the para position ().
  • Catalytic systems : Use Pd/Cu-mediated cross-coupling (e.g., Sonogashira) for alkyne incorporation, as seen in ’s propargyl derivatives.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, favoring N-alkylation over O-alkylation .

Q. How does the stereochemical environment of this compound influence its interactions with biological targets?

The 2-methylpiperidine group introduces chirality, affecting binding to enantioselective targets (e.g., neurotransmitter transporters). ’s NMR data (e.g., coupling constants J = 8.4 Hz) can infer conformational rigidity. Enantiomers should be separated via chiral HPLC and tested separately. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to complementary hydrogen bonding with Asp155 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.